(5-bromo-1-methyl-1H-pyrazol-3-yl)methanamine hydrochloride
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Overview
Description
(5-Bromo-1-methyl-1H-pyrazol-3-yl)methanamine hydrochloride is a chemical compound with the molecular formula C5H9BrClN3. It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two adjacent nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanamine hydrochloride typically involves multi-step reactions. One common method includes the following steps :
Step 1: Reaction of 1-methyl-1H-pyrazole with bromine in dichloromethane at 0-20°C for 12 hours.
Step 2: Addition of triethylamine and hydroxylamine hydrochloride at 20°C for 1 hour.
Step 3: Treatment with acetic acid and zinc at 20°C for 12 hours.
Industrial Production Methods
the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-1-methyl-1H-pyrazol-3-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield (5-azido-1-methyl-1H-pyrazol-3-yl)methanamine .
Scientific Research Applications
(5-Bromo-1-methyl-1H-pyrazol-3-yl)methanamine hydrochloride has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds.
Material Science: Used in the development of new materials with specific properties.
Biological Studies: Employed in the study of enzyme inhibitors and receptor ligands.
Mechanism of Action
The mechanism of action of (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and the biological context. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- (5-Chloro-1-methyl-1H-pyrazol-3-yl)methanamine hydrochloride
- (5-Iodo-1-methyl-1H-pyrazol-3-yl)methanamine hydrochloride
Uniqueness
(5-Bromo-1-methyl-1H-pyrazol-3-yl)methanamine hydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with biological targets. This makes it distinct from its chloro and iodo analogs .
Properties
IUPAC Name |
(5-bromo-1-methylpyrazol-3-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrN3.ClH/c1-9-5(6)2-4(3-7)8-9;/h2H,3,7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCUWIUFJMVQBHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CN)Br.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.50 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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